1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one
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Overview
Description
1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyridazinone core, which is known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a suitable diketone or ketoester under reflux conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the pyridazinone intermediate with 1-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Final Coupling Reaction: The final step involves coupling the piperazine derivative with 3-methylbutan-1-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function . The compound may also interact with adrenergic receptors, modulating neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and interacts with serotonin receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors and serotonin receptors.
Uniqueness
1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one is unique due to its specific combination of a pyridazinone core and a piperazine ring, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for therapeutic applications .
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H26N4O2/c1-15(2)14-20(25)24-12-10-23(11-13-24)19-9-8-17(21-22-19)16-6-4-5-7-18(16)26-3/h4-9,15H,10-14H2,1-3H3 |
InChI Key |
NAVZZLZVYXPUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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